molecular formula C11H11BrN2 B1406226 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole CAS No. 1447910-80-6

6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole

Cat. No.: B1406226
CAS No.: 1447910-80-6
M. Wt: 251.12 g/mol
InChI Key: AXAWMBFGRSTGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole is a chemical compound belonging to the benzimidazole derivatives group. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . This specific compound, with its unique structure, has garnered interest in various scientific research fields.

Preparation Methods

The synthesis of 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole typically involves the condensation of ortho-phenylenediamine with appropriate reagents under controlled conditions. One common method includes reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and efficiency.

Chemical Reactions Analysis

6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .

Comparison with Similar Compounds

6-Bromo-2-cyclopropyl-1-methyl-1H-benzoimidazole can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which can enhance its therapeutic potential and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-bromo-2-cyclopropyl-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-14-10-6-8(12)4-5-9(10)13-11(14)7-2-3-7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAWMBFGRSTGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)N=C1C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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